Cas no 1016491-12-5 (6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline)

6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline 化学的及び物理的性質
名前と識別子
-
- 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
-
- インチ: 1S/C20H20BrN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3
- InChIKey: BHRCVFGTEGHSIJ-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Br)C=C2)=C(C2=CC=CC=C2)N=C1N1CCCCC1C
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3008-0087-15mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 15mg |
$89.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-30mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 30mg |
$119.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-1mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 1mg |
$54.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-2mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 2mg |
$59.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-20μmol |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 20μmol |
$79.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-5μmol |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 5μmol |
$63.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-10μmol |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 10μmol |
$69.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-5mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 5mg |
$69.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-10mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 10mg |
$79.0 | 2023-07-30 | |
Life Chemicals | F3008-0087-25mg |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
1016491-12-5 | 90%+ | 25mg |
$109.0 | 2023-07-30 |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazolineに関する追加情報
Introduction to 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline (CAS No. 1016491-12-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, identified by the CAS number 1016491-12-5, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its role in the development of pharmaceutical agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The presence of a bromine substituent at the 6-position and a 2-methylpiperidine moiety at the 2-position introduces specific chemical functionalities that enhance its interactability with biological targets, making it a valuable scaffold for drug discovery efforts.
The structural composition of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline encompasses a quinazoline core, which is flanked by aromatic and aliphatic groups that contribute to its pharmacophoric properties. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Additionally, the 2-methylpiperidine ring introduces steric and electronic features that can modulate binding interactions with protein targets. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
In recent years, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been explored in several preclinical studies as a candidate for therapeutic intervention. Notably, its ability to interact with kinases and other enzymes implicated in cancer progression has been a focal point of research. Early studies have demonstrated that this compound exhibits inhibitory effects on certain tyrosine kinases, which are critical mediators of cell proliferation and survival. These findings have laid the groundwork for further investigation into its potential as an anticancer agent.
The incorporation of the 2-methylpiperidine group in 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been shown to enhance binding affinity to target proteins. This modification is particularly relevant in the context of drug design, where optimizing binding interactions can lead to more potent and selective therapeutic agents. The methyl group in the piperidine ring contributes to steric hindrance, which can improve receptor occupancy and prolong drug action. Such structural features are often exploited in medicinal chemistry to fine-tune pharmacokinetic profiles and minimize off-target effects.
Advances in computational chemistry and molecular modeling have further facilitated the study of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline. These tools allow researchers to predict binding modes and affinity profiles with high accuracy, enabling rational design of derivatives with improved properties. For instance, virtual screening techniques have been employed to identify analogs of this compound that may exhibit enhanced potency or selectivity against specific disease targets. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
Moreover, synthetic methodologies have been refined to streamline the preparation of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline and its derivatives. Multi-step synthetic routes have been optimized for efficiency and scalability, ensuring that researchers can access these compounds in sufficient quantities for both preclinical studies and commercial development. The development of novel synthetic strategies has also enabled the introduction of additional functional groups or modifications, expanding the chemical space available for exploration.
The biological evaluation of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has revealed promising activities in models of cancer cell proliferation and inhibition of kinase enzymes. In vitro assays have shown that this compound can disrupt signaling pathways involved in tumor growth and metastasis. Preclinical studies in animal models have further supported these findings, demonstrating tumor regression and improved survival rates in treated animals. These results underscore the potential of this compound as a therapeutic agent.
Recent research has also explored the mechanism of action of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, providing insights into how it exerts its biological effects. Studies indicate that this compound may inhibit specific kinases by competing with ATP for binding sites or by stabilizing inactive conformations of these enzymes. Understanding these mechanisms is crucial for optimizing drug design and minimizing resistance development.
The versatility of 6-bromo-2-(2-methylpiperidin-1-y l)-4 phenylquinazoline as a scaffold for drug discovery is further highlighted by its ability to be modified into diverse derivatives with tailored properties. Researchers have synthesized analogs featuring different substituents at key positions within the quinazoline core, allowing for fine-tuning of pharmacological profiles. Such modifications have led to compounds with enhanced potency, selectivity, or solubility, demonstrating the flexibility inherent in this structural framework.
The impact of 6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line on therapeutic development extends beyond oncology applications. Emerging evidence suggests that this compound may also have utility in treating other diseases, such as inflammatory disorders and neurodegenerative conditions. Its ability to modulate kinase activity has opened up possibilities for addressing a wide range of pathological processes mediated by aberrant signaling.
Future directions in research on 6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line include exploring its potential as an adjuvant therapy alongside existing treatments or developing novel formulations for improved delivery and bioavailability. Combination therapies involving this compound with other drugs may synergize their effects, leading to more effective treatment outcomes.
In conclusion,6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line (CAS No. 1016491 -12 -5) represents a promising candidate for therapeutic intervention due to its unique structural features and demonstrated biological activities. Its potential applications span multiple disease areas, making it a valuable scaffold for ongoing research efforts in chemical biology and medicinal chemistry.
1016491-12-5 (6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline) Related Products
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)




